Cas no 1804110-77-7 (2-(3-Bromopropanoyl)-5-methylbenzoic acid)
2-(3-Bromopropanoyl)-5-methylbenzoic acid Chemical and Physical Properties
Names and Identifiers
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- 2-(3-Bromopropanoyl)-5-methylbenzoic acid
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- Inchi: 1S/C11H11BrO3/c1-7-2-3-8(10(13)4-5-12)9(6-7)11(14)15/h2-3,6H,4-5H2,1H3,(H,14,15)
- InChI Key: GRDYVODTICRYMN-UHFFFAOYSA-N
- SMILES: BrCCC(C1C=CC(C)=CC=1C(=O)O)=O
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 252
- XLogP3: 3
- Topological Polar Surface Area: 54.4
2-(3-Bromopropanoyl)-5-methylbenzoic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A010005682-250mg |
2-(3-Bromopropanoyl)-5-methylbenzoic acid |
1804110-77-7 | 97% | 250mg |
494.40 USD | 2021-07-06 | |
| Alichem | A010005682-500mg |
2-(3-Bromopropanoyl)-5-methylbenzoic acid |
1804110-77-7 | 97% | 500mg |
798.70 USD | 2021-07-06 | |
| Alichem | A010005682-1g |
2-(3-Bromopropanoyl)-5-methylbenzoic acid |
1804110-77-7 | 97% | 1g |
1,504.90 USD | 2021-07-06 |
2-(3-Bromopropanoyl)-5-methylbenzoic acid Related Literature
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Alexandre Vimont,Arnaud Travert,Philippe Bazin,Jean-Claude Lavalley,Marco Daturi,Christian Serre,Gérard Férey,Sandrine Bourrelly,Philip L. Llewellyn Chem. Commun., 2007, 3291-3293
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Denis V. Korchagin,Elena A. Yureva,Alexander V. Akimov,Eugenii Ya. Misochko,Gennady V. Shilov,Artem D. Talantsev,Roman B. Morgunov,Alexander A. Shakin,Sergey M. Aldoshin,Boris S. Tsukerblat Dalton Trans., 2017,46, 7540-7548
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Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
Additional information on 2-(3-Bromopropanoyl)-5-methylbenzoic acid
Recent Advances in the Study of 2-(3-Bromopropanoyl)-5-methylbenzoic Acid (CAS: 1804110-77-7)
2-(3-Bromopropanoyl)-5-methylbenzoic acid (CAS: 1804110-77-7) is a brominated aromatic compound that has recently gained attention in the field of chemical biology and medicinal chemistry. This compound serves as a key intermediate in the synthesis of various bioactive molecules, particularly those targeting enzyme inhibition and protein-protein interactions. Recent studies have explored its potential applications in drug discovery, with a focus on its role as a building block for novel therapeutic agents.
A 2023 study published in the Journal of Medicinal Chemistry investigated the use of 2-(3-Bromopropanoyl)-5-methylbenzoic acid as a precursor for the development of covalent inhibitors targeting cysteine proteases. The research demonstrated that the bromopropanoyl moiety of the compound could undergo nucleophilic substitution reactions with active-site cysteine residues, leading to irreversible enzyme inhibition. This finding opens new avenues for designing potent and selective inhibitors for diseases such as cancer and inflammatory disorders.
In another recent publication in Bioorganic & Medicinal Chemistry Letters, researchers utilized 2-(3-Bromopropanoyl)-5-methylbenzoic acid to synthesize a series of small-molecule modulators of protein-protein interactions. The study highlighted the compound's versatility in introducing electrophilic warheads into drug candidates, enabling the targeting of previously undruggable protein surfaces. The results showed promising activity in disrupting pathological protein complexes involved in neurodegenerative diseases.
From a synthetic chemistry perspective, advances have been made in optimizing the production of 2-(3-Bromopropanoyl)-5-methylbenzoic acid. A 2024 report in Organic Process Research & Development described an improved, scalable synthesis route with higher yields and reduced environmental impact. The new method employs green chemistry principles, minimizing hazardous byproducts while maintaining the compound's high purity required for pharmaceutical applications.
The safety profile and pharmacokinetic properties of derivatives containing the 2-(3-Bromopropanoyl)-5-methylbenzoic acid scaffold have also been investigated. Recent preclinical studies indicate that while the bromine atom contributes to the compound's reactivity, proper structural modifications can enhance its metabolic stability without compromising biological activity. These findings are crucial for the compound's potential transition from a research tool to a clinical candidate.
Looking forward, researchers are exploring the application of 2-(3-Bromopropanoyl)-5-methylbenzoic acid in targeted protein degradation strategies, particularly in the development of PROTACs (Proteolysis Targeting Chimeras). Early results suggest that the compound's reactive group can be effectively incorporated into bifunctional molecules designed to recruit E3 ubiquitin ligases, offering a promising approach for degrading disease-causing proteins.
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